molecular formula C13H15BrClN3O2S B5220887 N-(6-bromo-4-quinazolinyl)methionine hydrochloride

N-(6-bromo-4-quinazolinyl)methionine hydrochloride

Cat. No. B5220887
M. Wt: 392.70 g/mol
InChI Key: ARVBNOYTORBXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-4-quinazolinyl)methionine hydrochloride, also known as BRQ, is a synthetic amino acid derivative that has been widely used in scientific research. It is a potent inhibitor of protein kinase C, which plays a critical role in various cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(6-bromo-4-quinazolinyl)methionine hydrochloride inhibits protein kinase C by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to be a selective inhibitor of protein kinase C, as it does not inhibit other kinases such as protein kinase A and protein kinase G.
Biochemical and Physiological Effects
N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been shown to have cardiovascular effects by reducing blood pressure and improving endothelial function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-4-quinazolinyl)methionine hydrochloride in lab experiments is its selectivity for protein kinase C, which allows for specific investigation of its role in cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using N-(6-bromo-4-quinazolinyl)methionine hydrochloride is its low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on N-(6-bromo-4-quinazolinyl)methionine hydrochloride. One direction is to investigate its potential as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, the development of more potent and selective protein kinase C inhibitors based on the structure of N-(6-bromo-4-quinazolinyl)methionine hydrochloride could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(6-bromo-4-quinazolinyl)methionine hydrochloride involves the reaction of 6-bromo-4-quinazolinol with S-methyl-L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of N-(6-bromo-4-quinazolinyl)methionine hydrochloride. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been extensively used in scientific research as a tool to investigate the role of protein kinase C in various cellular processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. N-(6-bromo-4-quinazolinyl)methionine hydrochloride has also been used to study the effects of protein kinase C on neuronal function, cardiovascular function, and inflammation.

properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S.ClH/c1-20-5-4-11(13(18)19)17-12-9-6-8(14)2-3-10(9)15-7-16-12;/h2-3,6-7,11H,4-5H2,1H3,(H,18,19)(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVBNOYTORBXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-quinazolin-4-ylamino)-4-methylsulfanyl-butyric acid

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